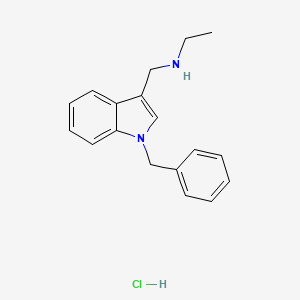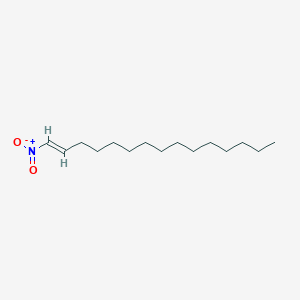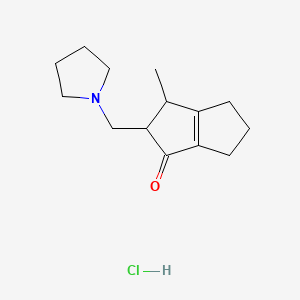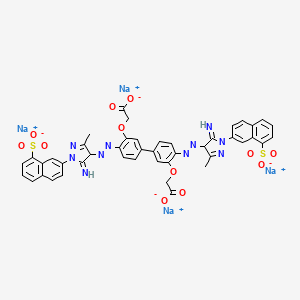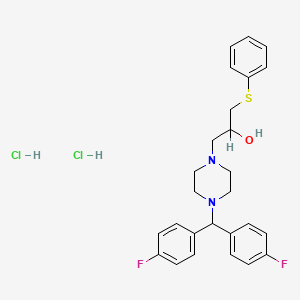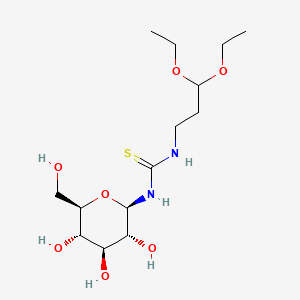
N-(3,3-Diethoxypropyl)-N'-beta-D-glucopyranosylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is a synthetic compound that combines a thiourea group with a glucopyranosyl moiety and a diethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea typically involves the reaction of 3,3-diethoxypropylamine with beta-D-glucopyranosyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as chloroform or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The glucopyranosyl moiety may facilitate the compound’s uptake by cells, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- N-(2,2-Dimethoxyethyl)-9H-purin-6-amine
- N-(4,4-Diethoxybutyl)-9H-purin-6-amine
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is unique due to the presence of both a glucopyranosyl moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91146-96-2 |
|---|---|
Molecular Formula |
C14H28N2O7S |
Molecular Weight |
368.45 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10-,11+,12-,13-/m1/s1 |
InChI Key |
TWGYQGIBGAJZKT-KABOQKQYSA-N |
Isomeric SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OCC |
Canonical SMILES |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


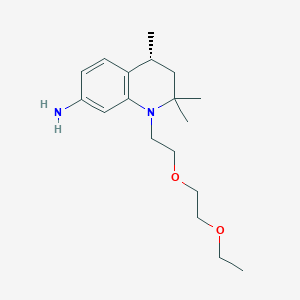



![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)
